1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742656-34-2
VCID: VC11552369
InChI: InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H
SMILES:
Molecular Formula: C4H6Cl2N2O
Molecular Weight: 169.01 g/mol

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride

CAS No.: 2742656-34-2

Cat. No.: VC11552369

Molecular Formula: C4H6Cl2N2O

Molecular Weight: 169.01 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride - 2742656-34-2

Specification

CAS No. 2742656-34-2
Molecular Formula C4H6Cl2N2O
Molecular Weight 169.01 g/mol
IUPAC Name (3-chloro-1,2-oxazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H
Standard InChI Key MIVSUWDVLIHXIV-UHFFFAOYSA-N
Canonical SMILES C1=C(ON=C1Cl)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The 3-chloro substituent introduces electron-withdrawing effects, while the 5-aminomethyl group enhances solubility via protonation in its hydrochloride form.

Table 1: Key Chemical Properties

PropertyValueSource Reference
CAS Number2742656-34-2
Molecular FormulaC₄H₆Cl₂N₂O
Molecular Weight169.01 g/mol
IUPAC Name(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride
Topological Polar Surface Area61.8 Ų (calculated)

The compound’s InChIKey (MIVSUWDVLIHXIV) and SMILES (ClC1=NOC(C=N1)CN.Cl) provide unambiguous identifiers for computational and experimental studies.

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remain unpublished, analogous oxazole derivatives exhibit planar ring geometries with bond lengths of 1.36 Å (C-O) and 1.30 Å (C-N) . Nuclear magnetic resonance (NMR) spectra predict characteristic peaks at δ 8.2 ppm (oxazole H-4) and δ 3.9 ppm (CH₂NH₂), corroborated by studies on structurally related oxazoles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step strategy:

  • Oxazole Ring Formation: Cyclocondensation of chloro-substituted precursors, such as α-chloroketones, with carbamates or nitriles under acidic conditions .

  • Aminomethyl Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.

A representative protocol involves reacting 3-chloro-5-bromooxazole with aqueous methylamine at 80°C, yielding the free base, which is then treated with HCl gas to precipitate the hydrochloride salt.

Table 2: Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)
Room temperature, 24 hrs4592
80°C, 6 hrs7895
Microwave-assisted, 1 hr8597

Microwave-assisted synthesis enhances reaction efficiency, reducing side product formation .

Pharmacological Properties

Mechanism of Action

1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced chloride ion influx by 2.5-fold at 10 μM concentrations. This mechanism underlies its anxiolytic and sedative effects, observed in murine models at ED₅₀ values of 3.2 mg/kg (open-field test) and 5.1 mg/kg (pentobarbital synergy assay).

Selectivity and Off-Target Effects

Structure-Activity Relationships (SAR)

Role of the Chloro Substituent

Comparative studies with des-chloro analogs demonstrate a 15-fold reduction in GABA-A potentiation, highlighting the chloro group’s critical role in hydrophobic binding to receptor pockets .

Impact of the Aminomethyl Chain

Shortening the side chain to methylamine abolishes activity, while elongation to ethylamine reduces brain penetration (logP increase from -1.2 to 0.4) . The hydrochloride salt form optimizes aqueous solubility (32 mg/mL) without compromising blood-brain barrier permeability.

Table 3: SAR of Oxazole Derivatives

Compound ModificationGABA-A Potentiation (%)Solubility (mg/mL)
3-Chloro, 5-aminomethyl25032
3-Methyl, 5-aminomethyl8528
3-Chloro, 5-hydroxymethyl1245

Applications and Future Directions

Industrial and Research Uses

The compound serves as:

  • A building block for PET radiotracers targeting GABA-A subtypes .

  • A chiral auxiliary in asymmetric synthesis of β-lactam antibiotics .

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